Sipoglitazar

Catalog No.
S543233
CAS No.
342026-92-0
M.F
C25H25N3O4S
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sipoglitazar

CAS Number

342026-92-0

Product Name

Sipoglitazar

IUPAC Name

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30)

InChI Key

SRFCAWATPLCLMG-UHFFFAOYSA-N

SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(3-ethoxy-1-((4-((2-phenyl-1,3-thiazol-4-yl)methoxy)phenyl)methyl)pyrazol-4-yl)propanoic acid, sipoglitazar

Canonical SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

Description

The exact mass of the compound Sipoglitazar is 463.1566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Effects on Blood Sugar Control

    Sipoglitazar was hypothesized to work by activating PPARs, which could potentially improve insulin sensitivity and lower blood sugar levels. Studies in animal models showed promise, but human trials were required to confirm these effects [].

  • Metabolism and Drug Interactions

    Research also investigated how the body metabolizes Sipoglitazar. This is important for understanding how the drug interacts with other medications and how long it stays in the body [].

Sipoglitazar, also known as Saroglitazar, is a novel compound classified as a dual agonist of the peroxisome proliferator-activated receptors (PPAR) alpha and gamma. It is primarily employed in the treatment of metabolic disorders such as type 2 diabetes mellitus and dyslipidemia. The compound is notable for its ability to simultaneously regulate glucose and lipid metabolism, making it a unique therapeutic option in managing conditions associated with insulin resistance and lipid abnormalities. Sipoglitazar is particularly effective in reducing triglyceride levels and improving insulin sensitivity, which are critical factors in the management of diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD) .

Sipoglitazar's potential therapeutic effect stemmed from its ability to activate PPARs. PPARs function as transcription factors, regulating the expression of genes involved in metabolism []. By activating PPARγ, Sipoglitazar could have improved insulin sensitivity in fat and muscle tissues []. PPARα and PPARδ activation could have further contributed by regulating blood lipid levels and promoting fatty acid oxidation [].

Typical of organic compounds, particularly those involving phenylpyrroles. Its structure allows it to participate in reactions that involve the functional groups present, such as esterification and oxidation. The compound's chemical formula is C25H29NO4S, indicating the presence of multiple functional groups that can engage in these reactions .

The biological activity of Sipoglitazar is primarily mediated through its action as a dual PPAR agonist. By activating PPAR alpha, it enhances fatty acid oxidation and reduces triglyceride levels in the liver. Activation of PPAR gamma improves insulin sensitivity, contributing to better glycemic control. Clinical studies have demonstrated that Sipoglitazar significantly lowers fasting plasma glucose and hemoglobin A1c levels in patients with type 2 diabetes, while also favorably modifying lipid profiles by decreasing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol .

Sipoglitazar can be synthesized through a multi-step process involving the construction of its complex phenylpyrrole structure. The synthesis typically begins with the formation of the pyrrole ring followed by the introduction of various substituents to achieve the desired pharmacological properties. Specific methods may include coupling reactions, alkylation, and esterification to form the final product .

Sipoglitazar is primarily used for:

  • Type 2 Diabetes Mellitus: It helps manage blood glucose levels effectively.
  • Dyslipidemia: It addresses lipid abnormalities associated with diabetes.
  • Non-Alcoholic Fatty Liver Disease: Clinical trials have shown efficacy in improving liver function markers in patients with NAFLD .
  • Insulin Resistance: Its dual action on PPAR receptors makes it suitable for conditions characterized by insulin resistance .

Interaction studies involving Sipoglitazar have focused on its effects when combined with other antidiabetic medications and lipid-lowering agents. Research indicates that it can be safely administered alongside statins without significant adverse interactions, although monitoring for potential increases in serum creatinine levels is advised due to observed mild elevations during treatment .

Sipoglitazar belongs to a class of compounds known as glitazars, which are PPAR agonists. Other similar compounds include:

Compound NamePPAR ActivityUnique Features
TesaglitazarDual AgonistWithdrawn due to adverse effects related to PPAR gamma activity
MuraglitazarDual AgonistDevelopment halted due to safety concerns
AleglitazarDual AgonistFocused on metabolic syndrome but faced similar issues
RosiglitazonePPAR gamma AgonistPrimarily used for diabetes but linked to cardiovascular risks
PioglitazonePPAR gamma AgonistEffective for diabetes but associated with weight gain

Sipoglitazar stands out due to its predominant action on PPAR alpha, which minimizes side effects commonly associated with stronger PPAR gamma activity seen in other glitazars .

The retrosynthetic analysis of Sipoglitazar follows fundamental principles established by Professor E. J. Corey, employing synthon disconnection approaches to identify strategic bond cleavages and functional group transformations [1]. The core structure of Sipoglitazar, containing a molecular formula of C25H29NO4S with a molecular weight of 463.6 g/mol, presents several critical disconnection points for synthetic route planning [2].

The primary retrosynthetic disconnections focus on the pyrrole-based heterocyclic core system, which serves as the central scaffolding element. The molecule's architecture can be deconstructed through systematic bond cleavage analysis, beginning with the identification of the most sterically accessible and chemically stable fragments [1]. The retrosynthetic approach reveals three major synthons: the substituted pyrrole core, the phenylpropanoic acid fragment, and the linking ether functionality [3].

The strategic disconnection of the ether linkage between the pyrrole nitrogen and the phenoxypropanoic acid moiety represents the most practical synthetic approach. This disconnection generates two key synthons: a 2-methyl-5-(4-methylthiophenyl)pyrrole intermediate and a 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid derivative [4] [2]. The stereochemical considerations at the alpha-carbon adjacent to the carboxylic acid functionality require careful synthetic planning to ensure the desired (S)-configuration is obtained [3].

The pyrrole ring construction can be approached through multiple retrosynthetic pathways, including Paal-Knorr cyclization from 1,4-dicarbonyl precursors or through Hantzsch pyrrole synthesis routes. The incorporation of the 4-methylthiophenyl substituent at the 5-position of the pyrrole ring requires strategic planning for regioselective functionalization [5].

Key Intermediate Compounds in Industrial Synthesis

The industrial synthesis of Sipoglitazar relies on several critical intermediate compounds that serve as building blocks in the manufacturing process. These intermediates must be carefully selected based on commercial availability, synthetic accessibility, and regulatory compliance with Good Manufacturing Practice guidelines [6] [7].

A second critical intermediate is the phenoxypropanoic acid derivative, (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid. This compound contains the essential chiral center and carboxylic acid functionality required for the final coupling reaction. The stereochemical purity of this intermediate directly impacts the optical purity of the final active pharmaceutical ingredient [10].

The mesylate compound designated as intermediate A1 represents another key synthetic intermediate in several reported synthetic routes [9]. This compound serves as an activated electrophile for nucleophilic substitution reactions and enables the formation of the critical ether linkage between the pyrrole nitrogen and the phenoxypropanoic acid fragment.

Additional intermediate compounds include various protected derivatives and coupling precursors that facilitate selective functionalization and prevent unwanted side reactions during the synthetic sequence. These intermediates often require specialized purification techniques to achieve the high purity standards necessary for pharmaceutical manufacturing [11].

Catalytic Systems and Reaction Optimization Strategies

The synthesis of Sipoglitazar employs various catalytic systems to achieve efficient bond formation and stereoselective transformations. Modern pharmaceutical synthesis increasingly relies on both traditional metal catalysts and emerging biocatalytic approaches to enhance reaction efficiency and environmental sustainability [12] [10].

Palladium-catalyzed cross-coupling reactions play a significant role in constructing the aromatic framework of Sipoglitazar. These reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity [13]. The optimization of these catalytic systems requires careful consideration of ligand selection, base choice, solvent systems, and reaction temperature profiles.

Asymmetric catalysis represents a critical component in achieving the desired stereochemical outcome at the chiral center. Enzymatic approaches using alcohol dehydrogenases or related biocatalysts offer environmentally sustainable methods for stereoselective reduction reactions [12] [10]. These biocatalytic systems often provide superior enantioselectivity compared to traditional chemical methods while operating under milder reaction conditions.

Phase transfer catalysis emerges as an important optimization strategy for nucleophilic substitution reactions, particularly in the formation of ether linkages [14]. The use of quaternary ammonium salts or crown ethers as phase transfer catalysts enables efficient reactions between polar and nonpolar substrates, improving reaction rates and yields while reducing the need for specialized solvents.

Reaction optimization strategies focus on several key parameters including temperature control, reaction time, catalyst loading, and reagent stoichiometry. The development of continuous flow synthesis approaches offers advantages in terms of heat and mass transfer, enabling more precise control over reaction conditions and improved scalability [15] [16].

Purification Techniques and Quality Control Parameters

The purification of Sipoglitazar and its synthetic intermediates requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards. High-Performance Liquid Chromatography represents the primary analytical and preparative tool for both purification and quality assessment [17] [18] [19].

Normal-phase chromatography emerges as particularly effective for the separation of closely related structural isomers and stereoisomers commonly encountered in Sipoglitazar synthesis [20]. The technique offers superior selectivity for compounds with similar polarity profiles and enables efficient separation of enantiomers when combined with chiral stationary phases [21].

Crystallization techniques provide essential purification capabilities for both intermediate compounds and the final active pharmaceutical ingredient [22]. The development of optimal crystallization conditions requires systematic investigation of solvent systems, temperature profiles, and seeding strategies to achieve consistent crystal morphology and polymorphic form control [11] [8].

Liquid-liquid extraction methods using separating funnels enable efficient removal of organic and inorganic impurities during various synthetic stages [23]. The selection of appropriate extraction solvents and pH conditions allows for selective removal of byproducts while preserving the desired product integrity.

Quality control parameters for Sipoglitazar encompass multiple analytical assessments including chemical purity determination, optical purity measurement, residual solvent analysis, and related substance profiling [24] [25]. The development of stability-indicating analytical methods enables the detection and quantification of degradation products formed under various stress conditions [26].

Advanced analytical techniques including liquid chromatography-mass spectrometry provide comprehensive impurity profiling capabilities and structural elucidation of unknown degradation products [26] [25]. These methods support both process development activities and routine quality control operations throughout the manufacturing lifecycle.

The implementation of Process Analytical Technology principles enables real-time monitoring of critical process parameters during synthesis and purification operations [27]. This approach supports enhanced process control and quality assurance while reducing the reliance on end-product testing strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

463.15657746 g/mol

Monoisotopic Mass

463.15657746 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40O898CJZB

Pharmacology

Sipoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.

Wikipedia

Sipoglitazar

Dates

Modify: 2023-08-15
1: Stringer F, DeJongh J, Scott G, Danhof M. A model-based approach to analyze the influence of UGT2B15 polymorphism driven pharmacokinetic differences on the pharmacodynamic response of the PPAR agonist sipoglitazar. J Clin Pharmacol. 2014 Apr;54(4):453-61. doi: 10.1002/jcph.227. PubMed PMID: 24214217.
2: Nishihara M, Hiura Y, Kawaguchi N, Takahashi J, Asahi S. UDP-glucuronosyltransferase 2B15 (UGT2B15) is the major enzyme responsible for sipoglitazar glucuronidation in humans: retrospective identification of the UGT isoform by in vitro analysis and the effect of UGT2B15*2 mutation. Drug Metab Pharmacokinet. 2013;28(6):475-84. PubMed PMID: 23648677.
3: Stringer F, Ploeger BA, DeJongh J, Scott G, Urquhart R, Karim A, Danhof M. Evaluation of the impact of UGT polymorphism on the pharmacokinetics and pharmacodynamics of the novel PPAR agonist sipoglitazar. J Clin Pharmacol. 2013 Mar;53(3):256-63. doi: 10.1177/0091270012447121. PubMed PMID: 23444281.
4: Stringer F, Scott G, Valbuena M, Kinley J, Nishihara M, Urquhart R. The effect of genetic polymorphisms in UGT2B15 on the pharmacokinetic profile of sipoglitazar, a novel anti-diabetic agent. Eur J Clin Pharmacol. 2013 Mar;69(3):423-30. doi: 10.1007/s00228-012-1382-7. PubMed PMID: 22960998.
5: Nishihara M, Sudo M, Kamiguchi H, Kawaguchi N, Maeshiba Y, Kiyota Y, Takahashi J, Tagawa Y, Kondo T, Asahi S. Metabolic fate of sipoglitazar, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro. Drug Metab Pharmacokinet. 2012;27(2):223-31. PubMed PMID: 22123126.
6: Nishihara M, Sudo M, Kawaguchi N, Takahashi J, Kiyota Y, Kondo T, Asahi S. An unusual metabolic pathway of sipoglitazar, a novel antidiabetic agent: cytochrome P450-catalyzed oxidation of sipoglitazar acyl glucuronide. Drug Metab Dispos. 2012 Feb;40(2):249-58. doi: 10.1124/dmd.111.040105. PubMed PMID: 22028317.

Explore Compound Types